Methyl 5-(acetyloxy)-4-iodopentanoate

Catalog No.
S13022484
CAS No.
653569-81-4
M.F
C8H13IO4
M. Wt
300.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-(acetyloxy)-4-iodopentanoate

CAS Number

653569-81-4

Product Name

Methyl 5-(acetyloxy)-4-iodopentanoate

IUPAC Name

methyl 5-acetyloxy-4-iodopentanoate

Molecular Formula

C8H13IO4

Molecular Weight

300.09 g/mol

InChI

InChI=1S/C8H13IO4/c1-6(10)13-5-7(9)3-4-8(11)12-2/h7H,3-5H2,1-2H3

InChI Key

QMEXGFHBZCNKGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CCC(=O)OC)I

Methyl 5-(acetyloxy)-4-iodopentanoate is a chemical compound characterized by the presence of an acetyloxy group and an iodine atom attached to a pentanoate chain. Its molecular formula is C8H15IO3C_8H_{15}IO_3, and it has a molecular weight of approximately 256.12 g/mol. The compound features a pentanoate backbone with an iodine substituent at the fourth carbon and an acetyloxy functional group at the fifth position, which contributes to its chemical reactivity and potential biological activity.

Typical for esters and iodinated compounds. Key reactions include:

  • Ester Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of methyl 4-iodopentanoate and acetic acid.
  • Nucleophilic Substitution: The iodine atom can participate in nucleophilic substitution reactions, where nucleophiles can replace the iodine atom, potentially forming new compounds.
  • Esterification: The compound can react with alcohols to form new esters, which may be useful in synthetic organic chemistry.

Methyl 5-(acetyloxy)-4-iodopentanoate can be synthesized through several methods, including:

  • Iodination of Pentanoic Acid Derivatives: Starting from pentanoic acid or its derivatives, iodine can be introduced using iodine monochloride or other iodinating agents.
  • Esterification: Reaction of 5-hydroxypentanoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst can yield the acetyloxy derivative.
  • Sequential Reactions: A combination of esterification followed by iodination can also be employed to achieve the desired product.

Methyl 5-(acetyloxy)-4-iodopentanoate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a precursor for the synthesis of biologically active compounds.
  • Chemical Synthesis: It can be used as an intermediate in organic synthesis for creating more complex molecules.
  • Research: Its unique properties may make it suitable for studies in medicinal chemistry and biochemistry.

Several compounds share structural similarities with methyl 5-(acetyloxy)-4-iodopentanoate. These include:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-iodopentanoateIodine at the same positionEthyl group instead of methyl affects solubility
Methyl 5-bromopentanoateBromine instead of iodineDifferent halogen may alter biological activity
Methyl 5-(acetoxy)-4-methylpentanoateMethyl group at C4Alters steric hindrance and reactivity

Methyl 5-(acetyloxy)-4-iodopentanoate is unique due to its combination of an acetyloxy group and an iodine atom at specific positions on the pentanoate chain, which may influence both its chemical reactivity and biological properties compared to these similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

299.98586 g/mol

Monoisotopic Mass

299.98586 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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